4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-
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Overview
Description
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- is a chemical compound with the molecular formula C18H18ClN3O and a molecular weight of 327.8 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a phenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- typically involves the reaction of morpholine with phenyl isocyanate, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- involves its ability to act as an electrophile in chemical reactions. The chloride group can be readily displaced by nucleophiles, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar compounds to 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- include:
N-Phenyl-4-morpholinecarboximidoyl chloride: Shares a similar structure but with different substituents.
Phenyl isocyanate derivatives: These compounds have similar reactivity and are used in similar applications.
Morpholine derivatives: Compounds with the morpholine ring structure that exhibit similar chemical properties.
The uniqueness of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- lies in its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
56799-60-1 |
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Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(C,N-diphenylcarbonimidoyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C18H18ClN3O/c19-18(22-11-13-23-14-12-22)21-17(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
KCQRRQCDAALCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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